

Phase equilibria in the FeO-Fe2O3-CaO-SiO2 system

Author: BenchChem Technical Support Team. Date: December 2025

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An In-Depth Technical Guide to Phase Equilibria in the FeO-Fe₂O₃-CaO-SiO₂ System

Introduction

The FeO-Fe₂O₃-CaO-SiO₂ system, often referred to as the calcium-ferrite slag system, is of paramount importance in a wide range of high-temperature industrial processes. Its chemical behavior forms the basis for understanding slags in both ferrous and non-ferrous metallurgy, including iron and steelmaking, copper smelting, and lead/zinc processing.[1][2][3] Furthermore, it is critical in the manufacturing of cement and the agglomeration of iron ores through sintering and pelletizing.[1]

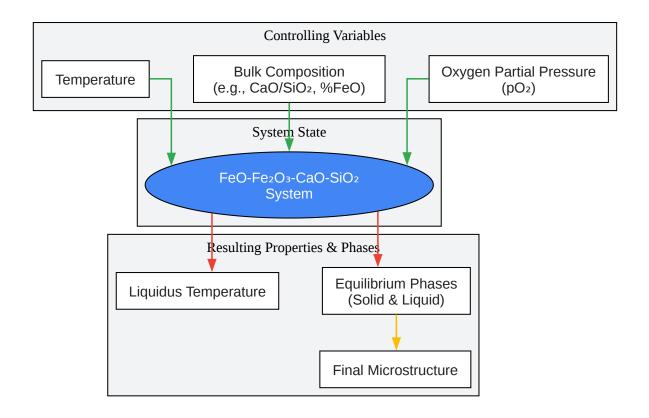
The complexity of this system arises from the variable valence state of iron (Fe²⁺ and Fe³⁺), which makes the phase relationships dependent not only on temperature and bulk composition but also critically on the surrounding oxygen partial pressure (pO₂).[2][4] A thorough understanding of the liquidus temperatures, the primary phases that crystallize upon cooling, and the compositions of coexisting solid and liquid phases is essential for optimizing these industrial processes, controlling slag properties, and improving the performance of refractory materials.[5]

This technical guide provides a detailed overview of the phase equilibria in the FeO-Fe₂O₃-CaO-SiO₂ system, focusing on the experimental methods used for its characterization, a summary of key quantitative data, and the interplay between experimental work and thermodynamic modeling.



Factors Influencing Phase Equilibria

The stable phases within the FeO-Fe₂O₃-CaO-SiO₂ system are dictated by three primary variables: temperature, bulk composition, and oxygen partial pressure. The interplay of these factors determines the liquidus surface, the sequence of phase formation upon cooling, and the final microstructure of the material.



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Factors determining phase equilibria.

Experimental Determination of Phase Equilibria

The characterization of phase equilibria in complex oxide systems at high temperatures requires specialized experimental techniques. The most widely adopted and reliable method is



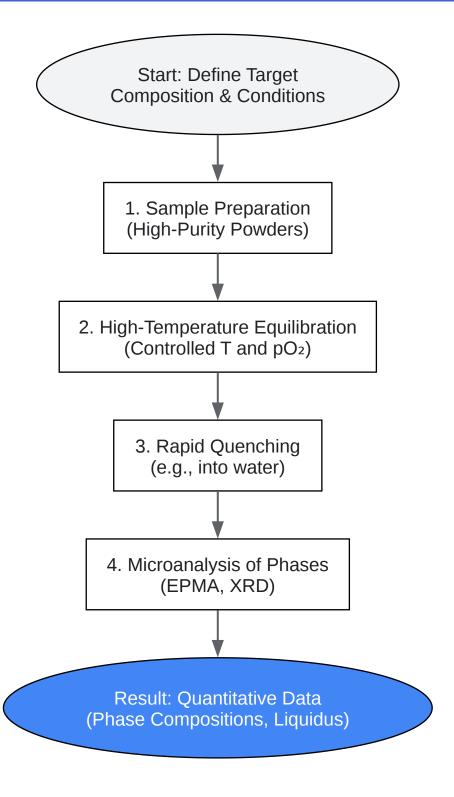
the equilibration and quenching technique, followed by microanalysis.[1][5][6]

Experimental Protocol: Equilibration and Quenching

This method is designed to hold a sample under controlled conditions until it reaches thermodynamic equilibrium, and then rapidly cool (quench) it to preserve the high-temperature phase assemblage for room temperature analysis.[5]

- Sample Preparation: Synthetic samples are meticulously prepared from high-purity reagent-grade powders, such as CaO, SiO₂, Fe₂O₃, and metallic Fe, to achieve the target bulk composition.[7] These powders are mixed and often pre-melted into a master slag to ensure homogeneity.
- Equilibration: A small amount of the sample is placed in a crucible (e.g., platinum foil) and held in a furnace at a precisely controlled temperature and atmosphere. The oxygen partial pressure (pO₂) is controlled by using specific gas mixtures (e.g., CO/CO₂).[7] The sample is held for a sufficient duration to ensure that thermodynamic equilibrium between all solid and liquid phases is achieved.
- Quenching: After equilibration, the sample is rapidly cooled by dropping it into a quenching medium like water or liquid nitrogen.[5] This rapid cooling prevents any phase changes from occurring, thus preserving the high-temperature equilibrium state.
- Phase Analysis: The quenched sample is mounted, polished, and analyzed to identify the
 phases present and determine their precise compositions. The primary analytical tool for this
 is Electron Probe X-ray Microanalysis (EPMA), which can accurately measure the elemental
 composition of both the quenched liquid (now a glass) and the solid crystalline phases.[8][9]
 [10] X-ray Diffraction (XRD) may also be used to identify the crystal structures of the phases
 present.[5]





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Workflow for the equilibration-quenching method.

Phase Equilibria Data



Through extensive experimental work, a significant amount of data has been generated for this system. The following tables summarize key findings for liquidus temperatures and primary phase fields under specific conditions. Primary phases are the first solid crystals to form when a liquid slag is cooled.

Table 1: Primary Phase Fields Identified in the FeO-Fe₂O₃-CaO-SiO₂ System

The system contains numerous primary phase fields, the stability of which depends on composition and oxygen potential.[1][11]

Primary Phase	Chemical Formula/Name	Common Conditions of Stability	Citation
Hematite	Fe ₂ O ₃	High oxygen potential (e.g., in air)	[1][8][11]
Spinel (Magnetite)	(Fe,Ca)O·Fe ₂ O ₃	Intermediate to high oxygen potential	[1][11]
Dicalcium Silicate	2CaO·SiO ₂ (C ₂ S)	High CaO content	[1][8][11]
Tricalcium Silicate	3CaO·SiO₂ (C₃S)	Very high CaO content, high temperature	[1][11]
Pseudo-wollastonite	CaO·SiO ₂ (CS)	High CaO/SiO₂ ratio	[1][11]
Dicalcium Ferrite	2CaO·Fe ₂ O ₃ (C ₂ F)	Iron-rich, low SiO ₂ , high pO ₂	[1][8]
Silico-ferrite of Calcium (SFC)	Solid Solution (CaO- Fe ₂ O ₃ -SiO ₂)	Iron-rich, low SiO ₂ , specific T-pO ₂ window	[2][8][9]
Tridymite/Cristobalite	SiO ₂	High SiO₂ content	[1][11]
Olivine/Fayalite	(Fe,Ca)2SiO4	Low oxygen potential (Fe-saturation)	[4]
Wüstite	FeO	Low oxygen potential (Fe-saturation)	[4]



Table 2: Effect of CaO and MgO Additions on Liquidus Temperature

Additions of fluxes like CaO and MgO are used to control the liquidus temperature of slags. The effect can be complex and depends on the base composition.

Base Slag (Fe/SiO ₂ ratio)	CaO Content (wt%)	MgO Content (wt%)	Oxygen Partial Pressure (atm)	Observed Effect on Liquidus Temperatur e	Citation
1.3 - 1.8	Up to 9	-	10 ⁻¹¹ to 10 ⁻⁸	Generally a moderate decrease	[7]
1.3 - 1.8	> 3	-	10 ⁻⁸	Increasing pO ₂ raises the liquidus	[7]
1.3 - 1.8	-	Up to 12	10 ⁻¹¹ to 10 ⁻⁸	Large increases	[7][12]
1.3	> 4-5	High	10 ⁻¹¹ to 10 ⁻⁸	CaO addition can decrease the liquidus	[7]

Thermodynamic Modeling

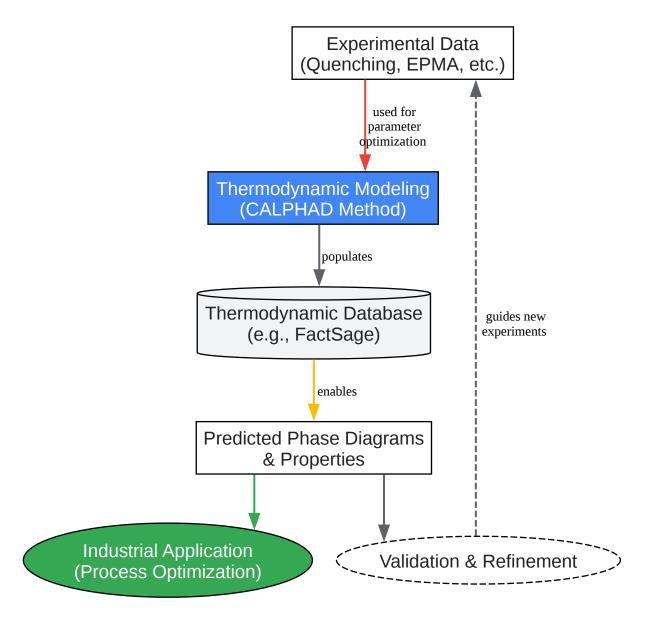
While experimental studies provide precise data for specific conditions, they are time-consuming and expensive. Thermodynamic modeling, particularly using the CALPHAD (CALculation of PHAse Diagrams) approach, complements experimental work by allowing for the calculation of phase diagrams and thermodynamic properties across a wide range of temperatures, compositions, and atmospheres.[5][13]

Software packages like FactSage and Thermo-Calc are used to develop thermodynamic databases.[14][15][16] This process involves:



- Literature Review: A comprehensive review of all available experimental data (phase equilibria, thermodynamic properties) is conducted.[13]
- Model Selection: Appropriate thermodynamic models are chosen for each phase (e.g., Modified Quasichemical Model for the liquid slag, sublattice models for solid solutions).[13]
 [14]
- Parameter Optimization: The model parameters are optimized to reproduce the experimental data within the bounds of experimental uncertainty.[13]

The resulting database can then be used to predict phase equilibria in complex multicomponent systems, guiding process design and troubleshooting.[17]





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Interplay of experiment and thermodynamic modeling.

Conclusion

The FeO-Fe₂O₃-CaO-SiO₂ system is fundamental to high-temperature materials and metallurgical processes. Its phase equilibria are complex, governed by temperature, composition, and oxygen partial pressure. The equilibration-quenching technique coupled with electron probe microanalysis remains the cornerstone for generating high-quality experimental data.[1][8] This data is crucial not only for direct application but also for the development and refinement of sophisticated thermodynamic models.[13][14] The synergy between experimental investigation and computational modeling provides a powerful framework for understanding and controlling the behavior of these critical industrial slag systems.

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- To cite this document: BenchChem. [Phase equilibria in the FeO-Fe2O3-CaO-SiO2 system].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1173369#phase-equilibria-in-the-feo-fe2o3-cao-sio2-system]

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